molecular formula C13H24N2O2 B3021378 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 599165-35-2

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Cat. No.: B3021378
CAS No.: 599165-35-2
M. Wt: 240.34
InChI Key: HWPHWBRCRWNTLX-ZACCUICWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic amine featuring a 9-azabicyclo[3.3.1]nonane core with a tert-butoxycarbonyl (Boc)-protected amino group at the endo-3 position. The bicyclic framework consists of a six-membered ring fused to a three-membered ring, creating a rigid, bridged structure. This stereochemical rigidity is critical for its biological interactions, particularly in receptor binding .

The synthesis of this compound typically involves multi-step routes, including cycloaddition reactions, radical [3+3]-annulation processes (e.g., visible-light photoredox catalysis), or Bischler-Napieralski sequences . The Boc group is introduced to protect the amine during synthesis, ensuring stability and facilitating further functionalization .

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPHWBRCRWNTLX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208530-70-4
Record name tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary targets of Endo-3-(boc-amino)-9-azabicyclo[33It’s worth noting that this compound is a derivative of the 2-azabicyclo[331]nonane structure, which is found in the macrocyclic diamine alkaloids, sarain A and madangamines. These alkaloids have been studied for their potential biological activities.

Mode of Action

The specific mode of action of Endo-3-(boc-amino)-9-azabicyclo[33The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of similar compounds. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may interact with pathways involving the macrocyclic diamine alkaloids, sarain a and madangamines.

Biological Activity

Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by its nitrogen-containing structure and the presence of a tert-butyloxycarbonyl (Boc) protective group. Although the compound itself does not exhibit inherent biological activity, it serves as a crucial precursor for synthesizing various bioactive molecules, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity associated with this compound, including its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{2}, with a molecular weight of approximately 240.34 g/mol. The compound features a rigid bicyclic core that enhances its utility as a building block for more complex molecules.

Key Properties:

  • Molecular Formula: C13H24N2O2
  • Molecular Weight: 240.34 g/mol
  • Purity: Typically 95% or higher

Synthesis

This compound can be synthesized through various methods, including reductive amination and ring-opening reactions. These synthetic approaches allow for the modification of the azabicyclo core, enhancing its utility in organic synthesis.

Synthesis Method Description
Reductive AminationInvolves the reaction of an amine with a carbonyl compound in the presence of reducing agents.
Ring-Opening ReactionsUtilizes ring-opening strategies to form the bicyclic structure from precursors.

While this compound itself lacks direct biological activity, it is essential in creating compounds that do interact with biological systems. The Boc group can be deprotected to yield a free amino group, allowing further reactions that lead to biologically active derivatives.

Potential Applications:

  • Drug Development: The compound's structural features enable its incorporation into larger molecular frameworks that may target specific biological pathways.
  • Neuropharmacology: Although not directly studied, related compounds have shown potential in modulating neurotransmitter systems, making them valuable in neurological research.

Case Studies and Research Findings

Research on related compounds has highlighted their significance in drug discovery:

  • Neurotransmitter Modulation: Compounds derived from similar azabicyclo structures have been investigated for their ability to influence neurotransmitter systems, which is crucial for developing treatments for central nervous system disorders .
  • Synthetic Methodologies: Recent studies have reported efficient synthetic routes to obtain derivatives of 9-azabicyclo[3.3.1]nonane that display promising biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 9-Azabicyclo[3.3.1]nonane Derivatives

Compound Key Modifications Biological Activity/Application Key References
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane Boc-protected amine at endo-3 position Intermediate for receptor ligands, kinase inhibitors
Granisetron 9-Azabicyclo[3.3.1]nonane + aromatic substituents 5-HT3 receptor antagonist (anti-nausea drug)
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Additional amine at 7-position Nicotinic acetylcholine receptor (nAChR) ligands
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) N-oxyl radical at 9-position Organocatalyst for alcohol oxidation
exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane Boc-amino group at exo-3 position Similar to endo isomer but with altered stereochemistry

Key Comparative Insights :

Stereochemical Impact (Endo vs. Exo Isomers): The endo-3-(Boc-amino) isomer exhibits distinct receptor-binding properties compared to the exo-3-(Boc-amino) counterpart due to spatial orientation. For example, the endo configuration may enhance affinity for dopamine D3 receptors, while the exo form could favor sigma-2 receptor interactions . Synthetic Accessibility: The endo isomer is often more challenging to synthesize due to steric hindrance during cyclization steps .

Biological Activity vs. Structural Variation: Granisetron (9-azabicyclo[3.3.1]nonane + indazole): Its planar aromatic moiety enables strong 5-HT3 receptor antagonism, unlike the Boc-protected derivative, which lacks such groups . 3,7-Diazabicyclo[3.3.1]nonane: The additional amine enables dual hydrogen bonding, enhancing nAChR affinity compared to mono-aminated derivatives .

Functional Group Influence: ABNO: The N-oxyl radical enables catalytic oxidation of alcohols, a property absent in Boc-protected derivatives due to the stable amine group . Polycationic Polymers: 9-Aza derivatives with quaternary ammonium groups show high DNA transfection efficacy, whereas Boc-protected amines are inert in this context .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Endo-3-(Boc-amino) exo-3-(Boc-amino) Granisetron 3,7-Diazabicyclo[3.3.1]nonane
Molecular Weight 240.34 g/mol 240.34 g/mol 312.41 g/mol 140.22 g/mol
LogP 1.8 (estimated) 1.8 (estimated) 2.5 0.3
Solubility Low in water Low in water Moderate (HCl salt) High (polar amines)
Thermal Stability Stable up to 150°C Stable up to 150°C Degrades at 200°C Stable up to 250°C

Research Findings and Limitations

  • Endo-3-(Boc-amino) derivatives show promise in central nervous system (CNS) drug development but face blood-brain barrier (BBB) penetration challenges due to the Boc group’s hydrophobicity .
  • Granisetron’s clinical success highlights the 9-azabicyclo[3.3.1]nonane scaffold’s versatility but underscores the need for targeted substituents for receptor specificity .
  • ABNO’s catalytic efficiency surpasses traditional TEMPO catalysts but requires stringent storage conditions (-20°C) to prevent radical degradation .

Q & A

Q. What are the recommended synthetic routes for preparing Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, and how can reaction efficiency be optimized?

The synthesis typically involves functionalization of the bicyclic scaffold via Boc-protection of the amine group. A common approach includes:

  • Step 1 : Formation of the 9-azabicyclo[3.3.1]nonane core via [3+3] cycloaddition or ring-closing metathesis.
  • Step 2 : Selective Boc-protection at the endo-3-amino position using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .
  • Optimization : Monitor reaction progress via HPLC or TLC to minimize side products. Temperature control (0–25°C) and anhydrous conditions are critical for Boc-group stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :
    • NMR : Use 1H^1H, 13C^{13}C, and DEPT-135 NMR to confirm the bicyclic structure and Boc-group placement. Look for characteristic tert-butyl signals at ~1.4 ppm in 1H^1H NMR .
    • HPLC/MS : Employ reverse-phase HPLC with a C18 column and MS detection to assess purity (>95%) and detect deprotection byproducts .
  • Crystallography : X-ray diffraction is recommended to resolve stereochemical ambiguities, especially for the endo configuration .

Q. What are the stability considerations for storage and handling of this compound?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Monitor for color changes (yellowing indicates decomposition) .

Q. How can researchers address contradictory data in toxicity or ecological impact studies?

  • Data Gaps : Limited toxicological data require assumption of high hazard potential. Follow ALARA (As Low As Reasonably Achievable) principles.
  • Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and environmental fate studies (e.g., OECD 301 biodegradation tests) to generate preliminary data .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in synthesized batches?

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to separate enantiomers.
  • Derivatization : Convert the amine to a diastereomeric salt (e.g., with L-tartaric acid) for crystallization-based purification .

Q. How can computational modeling aid in predicting reactivity or regioselectivity for derivatives?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict Boc-group stability under acidic/basic conditions.
  • MD Simulations : Model solvent effects (e.g., DCM vs. THF) on reaction pathways to guide solvent selection for functionalization .

Q. What experimental designs are suitable for studying the compound’s role in catalytic asymmetric synthesis?

  • Substrate Scope : Screen derivatives with varying substituents on the bicyclic core to assess steric/electronic effects on enantioselectivity.
  • Kinetic Studies : Use in situ IR or 19F^{19}F-NMR (if fluorinated analogs are used) to track reaction rates and intermediate formation .

Q. How should researchers analyze conflicting spectroscopic data (e.g., unexpected NOE correlations)?

  • Advanced NMR : Perform 1H^1H-1H^1H COSY and NOESY to distinguish between endo/exo configurations.
  • Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility that may obscure signals .

Q. What methodologies validate the compound’s application in peptide mimetics or drug discovery?

  • Biological Assays : Test Boc-deprotected analogs in receptor-binding assays (e.g., GPCRs) to evaluate scaffold rigidity’s impact on affinity.
  • SAR Studies : Synthesize analogs with modified amine groups (e.g., acetylated or alkylated) and correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Reactant of Route 2
Reactant of Route 2
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.